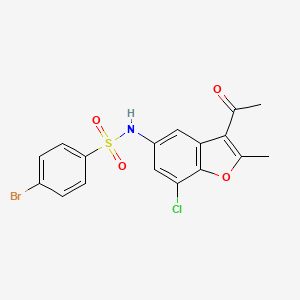

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

- The acetyl group can be introduced via Friedel-Crafts acylation using acetyl chloride and a Lewis acid catalyst like aluminum chloride.

Sulfonamide Formation:

- The bromobenzenesulfonamide moiety can be synthesized separately by reacting 4-bromobenzenesulfonyl chloride with an appropriate amine.

- Finally, the two fragments can be coupled using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, forming carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

Substitution: The chloro and bromo substituents on the benzofuran and benzene rings, respectively, can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products:

- Oxidation products include carboxylic acids and ketones.

- Reduction products include amines and alcohols.

- Substitution products vary depending on the nucleophile used, leading to a wide range of functionalized derivatives.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide typically involves multiple steps:

-

Formation of the Benzofuran Core:

- Starting with a suitable precursor such as 2-methylphenol, the benzofuran core can be synthesized through cyclization reactions involving reagents like acetic anhydride and a catalyst such as sulfuric acid.

- Chlorination of the benzofuran ring can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound in drug discovery programs targeting specific enzymes or receptors.

Mecanismo De Acción

The mechanism of action of N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide depends on its specific biological target. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting its activity. The molecular targets could include kinases, proteases, or other enzymes involved in critical biological pathways.

Comparación Con Compuestos Similares

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-benzenesulfonamide: Lacks the bromine substituent, which may affect its reactivity and biological activity.

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide: Substitution of bromine with chlorine can lead to differences in chemical behavior and potency.

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-methylbenzenesulfonamide: The presence of a methyl group instead of bromine can significantly alter the compound’s properties.

Uniqueness: The presence of the bromine atom in N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide can enhance its reactivity in substitution reactions and potentially improve its binding affinity to biological targets, making it a unique and valuable compound for research and development.

Actividad Biológica

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing key findings from various studies, including mechanisms of action, structure-activity relationships, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : C17H13BrClNO4S

- Molecular Weight : 391.86852 g/mol

The presence of functional groups such as the sulfonamide and halogenated benzene rings contributes to its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Potential mechanisms include:

- Enzyme Inhibition : The compound may act as an inhibitor of various enzymes, including carbonic anhydrases (CAs), which are implicated in numerous physiological processes and diseases such as cancer and glaucoma. Studies have shown that related benzofuran sulfonamides exhibit selective inhibition of tumor-associated CA isoforms (hCA IX and hCA XII) with inhibitory constants (Ki) ranging from 10.0 to 97.5 nM .

- Antimicrobial Activity : Research indicates that this compound may possess antimicrobial properties, targeting various bacterial strains. For instance, derivatives have shown significant minimum inhibitory concentrations (MICs) against pathogens like E. coli and S. aureus, suggesting a potential role in treating bacterial infections .

- Anti-inflammatory Effects : The compound has also been evaluated for anti-inflammatory properties, demonstrating efficacy in reducing carrageenan-induced edema in animal models, which is indicative of its potential therapeutic applications in inflammatory diseases .

Biological Activity Data

A summary of biological activity data for this compound is presented in the table below:

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other related compounds:

| Compound Name | Key Differences | Biological Activity |

|---|---|---|

| N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)benzenesulfonamide | Lacks bromine substituent; may affect reactivity | Reduced potency compared to brominated variant |

| N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-chlorobenzenesulfonamide | Chlorine substitution alters chemical behavior | Varies in potency against specific targets |

| Benzofuran derivatives | Simpler structures; varying biological properties | Generally less potent than sulfonamide derivatives |

Case Studies and Research Findings

Several studies have investigated the biological activities of benzofuran-based sulfonamides, highlighting their therapeutic potential:

- A study published in Frontiers in Chemistry reported that certain benzofuran sulfonamides exhibited selective growth inhibition against cancer cell lines, indicating their potential as anticancer agents .

- Another research article focused on the synthesis and evaluation of new benzenesulphonamides with carboxamide functionalities demonstrated significant anti-inflammatory and antimicrobial activities, suggesting a promising avenue for further development .

Propiedades

IUPAC Name |

N-(3-acetyl-7-chloro-2-methyl-1-benzofuran-5-yl)-4-bromobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13BrClNO4S/c1-9(21)16-10(2)24-17-14(16)7-12(8-15(17)19)20-25(22,23)13-5-3-11(18)4-6-13/h3-8,20H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPFWQICAVZKCHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C(=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br)Cl)C(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13BrClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.